molecular formula C7H14O3 B3052462 Methyl 2-hydroxy-3-methylpentanoate CAS No. 41654-19-7

Methyl 2-hydroxy-3-methylpentanoate

Cat. No.: B3052462
CAS No.: 41654-19-7
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Natural Products Research

The significance of methyl 2-hydroxy-3-methylpentanoate in organic chemistry is intrinsically linked to its stereochemistry. The synthesis of its four distinct stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—presents a classic challenge in stereoselective synthesis. Researchers have successfully synthesized these isomers starting from the four chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine, respectively. researchgate.net This work is crucial for unambiguously identifying the specific stereoisomers present in natural sources and for studying their individual properties.

In the field of natural products research, this compound is recognized as a volatile flavor and aroma compound. It has been identified in the essential oil of guava fruit (Psidium guajava) and is also found in other natural sources such as mamey apple, soursop, and the herb sweet marjoram (Origanum majorana). biosynth.comthegoodscentscompany.com The study of such compounds is vital for understanding the chemical basis of flavor and fragrance in foods and plants. For instance, detailed analysis of guava has shown that only two of the four possible diastereomers, the (R,S)- and (S,S)-isomers, were present, while the (S,R)- and (R,R)-isomers were absent. researchgate.net This stereospecific distribution in nature underscores the importance of precise analytical methods.

The core structure of this molecule is related to 2-hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid or HMVA), an organic acid involved in the metabolism of the amino acid L-isoleucine. hmdb.cahmdb.ca While the biochemical role of the acid is more extensively documented, particularly in the context of metabolic disorders, the presence of its methyl ester derivative in nature provides a significant link between synthetic organic chemistry and the study of natural biochemical pathways.

Overview of Current Academic Inquiry and Research Gaps

Current academic inquiry into this compound is largely concentrated in two main areas: natural product identification and stereoselective synthesis. Research efforts continue to focus on the isolation and characterization of this compound from various botanical sources to understand complex aroma profiles. researchgate.netthegoodscentscompany.com Concurrently, synthetic chemists work on refining methods for the stereocontrolled synthesis of each isomer, which is essential for creating reference standards for analytical studies and for investigating structure-property relationships, such as how stereochemistry influences odor. researchgate.netorgsyn.org

Despite this progress, several research gaps remain. While the presence of specific stereoisomers has been confirmed in some natural sources like guava, a comprehensive survey across a wider range of plants is lacking. researchgate.net The reasons for the selective natural occurrence of certain isomers over others are not fully understood and represent an area for future investigation.

Furthermore, the biological activity of this compound itself is an underexplored field. The parent acid, HMVA, is a known metabolite, but the specific biological functions or potential bioactivities of the methyl ester are not well-defined beyond its role as a volatile aroma compound. hmdb.cahmdb.ca Research could be directed toward understanding how this ester is metabolized and whether it possesses any physiological roles or activities in the plants that produce it or in organisms that consume it. The organoleptic properties, specifically the odor profiles of each of the four individual stereoisomers, also warrant more detailed investigation to correlate specific stereostructures with distinct sensory perceptions. pherobase.com

StereoisomerCommon Chiral Precursor
(2S,3S)-methyl 2-hydroxy-3-methylpentanoateL-isoleucine
(2R,3R)-methyl 2-hydroxy-3-methylpentanoateD-isoleucine
(2S,3R)-methyl 2-hydroxy-3-methylpentanoateL-allo-isoleucine
(2R,3S)-methyl 2-hydroxy-3-methylpentanoateD-allo-isoleucine
A table illustrating the common chiral amino acid precursors used in the synthesis of the four stereoisomers of this compound. Data from researchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUAUSWWFHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334542
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41654-19-7
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biological Distribution of Methyl 2 Hydroxy 3 Methylpentanoate

Identification in Plant Volatiles and Floral Scent Profiles

The compound is a component of the volatile organic compounds (VOCs) released by certain plants, contributing to their characteristic aroma.

Table 1: Identification of Methyl 2-hydroxy-3-methylpentanoate in Plant Volatiles

Compound Name Plant Source Part Reference
This compound Psidium guajava (Pink Guava) Fruit thegoodscentscompany.com

Detection in Microbial Systems and Fermentation Products

The structural backbone of this ester is found in metabolites produced by various microorganisms, including fungi and cyanobacteria.

The 2-hydroxy-3-methylpentanoic acid moiety is a structural component of certain complex molecules produced by fungi. For instance, the cyclic depsipeptide, majusculamide C, which demonstrates antifungal properties against a number of plant pathogens, contains a unit of this hydroxy acid. researchgate.net Hydrolysis of majusculamide C yields N-[2(S)-hydroxy-3(S)-methylpentanoyl]glycine, confirming the presence of the 2-hydroxy-3-methylpentanoic acid structure within this larger fungal metabolite. researchgate.net

Cyanobacteria, also known as blue-green algae, are recognized for producing a wide array of secondary metabolites. nih.govnih.gov The marine cyanobacterium Lyngbya majuscula produces majusculamide C, a cyclic depsipeptide that contains a 2-hydroxy-3-methylpentanoic acid unit. researchgate.net These secondary metabolites in cyanobacteria often serve ecological functions, such as defense against grazers. researchgate.net

Table 2: 2-Hydroxy-3-methylpentanoic Acid Moiety in Microbial Metabolites

Metabolite Source Organism Organism Type Finding Reference
Majusculamide C Lyngbya majuscula Cyanobacterium The metabolite contains a 2-hydroxy-3-methylpentanoic acid unit. researchgate.net

Presence of Related Hydroxy Acid Forms in Biological Fluids

The de-esterified form of the title compound, 2-hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid), is a known metabolite in mammals. hmdb.ca It is generated during the metabolism of the essential amino acid L-isoleucine. hmdb.casmolecule.com This hydroxy acid can be detected in various human biological fluids, including blood, urine, saliva, and cerebrospinal fluid. hmdb.cafoodb.ca

Under normal metabolic conditions, 2-hydroxy-3-methylpentanoic acid is present at low levels. hmdb.ca However, in individuals with the genetic disorder maple syrup urine disease (MSUD), a condition that impairs the breakdown of branched-chain amino acids, the concentration of this acid and related metabolites is significantly elevated in blood and urine. hmdb.casmolecule.comnih.gov

Table 3: Detection of 2-Hydroxy-3-methylpentanoic Acid in Biological Fluids

Biological Fluid Context Significance Reference(s)
Blood Normal human metabolism Low levels present. hmdb.ca
Urine Normal human metabolism Low levels present. hmdb.ca
Saliva Normal human metabolism Detected. hmdb.cafoodb.ca
Cerebrospinal Fluid (CSF) Normal human metabolism Detected. hmdb.ca

Detection of 2-Hydroxy-3-methylpentanoic Acid in Mammalian Urine and Blood in Research Studies

Scientific investigations have confirmed the presence of 2-Hydroxy-3-methylpentanoic acid in the urine and blood of healthy individuals. However, its levels are notably and significantly elevated in individuals with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. hmdb.canih.gov MSUD is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, an enzyme necessary for the breakdown of the branched-chain amino acids leucine (B10760876), isoleucine, and valine. medscape.com The impaired metabolism of isoleucine leads to the accumulation of its metabolites, including 2-Hydroxy-3-methylpentanoic acid.

A pivotal study by Mamer and Reimer in 1992 provided detailed analysis of the stereoisomers of 2-Hydroxy-3-methylpentanoic acid in both normal individuals and patients with MSUD. The research utilized gas chromatography-mass spectrometry to separate and quantify the diastereomeric pairs of this acid in plasma and urine samples. nih.gov Their findings demonstrated distinct differences in the ratios of these isomers between healthy subjects and those with MSUD, suggesting that these ratios could serve as a diagnostic marker for the disease and potentially indicate the level of residual enzyme activity. nih.gov

The following tables present a summary of the relative concentrations of the two diastereomeric pairs of 2-Hydroxy-3-methylpentanoic acid found in the plasma and urine of normal control subjects and two patients with Maple Syrup Urine Disease, based on the research conducted by Mamer and Reimer (1992). The data is presented as the ratio of the two diastereomers, referred to as Peak 1 and Peak 2.

Table 1: Relative Ratios of 2-Hydroxy-3-methylpentanoic Acid Diastereomers in Plasma

Subject GroupPeak 1/Peak 2 Ratio
Normal Controls1.10 ± 0.05
MSUD Patient 10.62
MSUD Patient 20.58

Table 2: Relative Ratios of 2-Hydroxy-3-methylpentanoic Acid Diastereomers in Urine

Subject GroupPeak 1/Peak 2 Ratio
Normal Controls0.72 ± 0.04
MSUD Patient 10.52
MSUD Patient 20.48

Data in the tables is adapted from the findings of Mamer, O.A., & Reimer, M.L.J. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. The Journal of Biological Chemistry, 267(31), 22141–22147. nih.gov

Biosynthetic Pathways and Metabolic Interconnections of 2 Hydroxy 3 Methylpentanoate

Precursor Utilization in Biological Synthesis

The formation of 2-hydroxy-3-methylpentanoate is a direct consequence of specific metabolic steps involving key precursors derived from amino acid breakdown.

2-Hydroxy-3-methylpentanoic acid is recognized as a metabolite generated during the catabolism of L-isoleucine. healthmatters.iohealthmatters.io The degradation pathway of isoleucine involves a series of enzymatic reactions that produce various intermediates. In this pathway, L-isoleucine is first transaminated to its corresponding α-keto acid. nih.gov Subsequent metabolic steps lead to the formation of precursors that can be converted into 2-hydroxy-3-methylpentanoic acid. nih.gov This compound exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). hmdb.cahealthmatters.io

A primary and immediate route to the formation of 2-hydroxy-3-methylpentanoic acid is the reduction of 2-Keto-3-methylvaleric acid (KMVA), also known as 3-methyl-2-oxovaleric acid. hmdb.cahealthmatters.io KMVA is the α-keto acid analogue of isoleucine, produced directly from it by a transamination reaction. nih.govumaryland.edu The conversion of KMVA to 2-hydroxy-3-methylpentanoic acid is a reduction reaction, with some evidence suggesting that the enzyme lactate (B86563) dehydrogenase may be responsible for catalyzing this step. healthmatters.iohmdb.cahealthmatters.io

PrecursorMetabolic ProcessResulting Compound
L-IsoleucineCatabolism / Oxidation Pathway2-Hydroxy-3-methylpentanoic acid healthmatters.iohealthmatters.io
2-Keto-3-methylvaleric Acid (KMVA)Reduction (possibly via lactate dehydrogenase)2-Hydroxy-3-methylpentanoic acid healthmatters.iohmdb.ca

Integration within Broader Metabolic Networks

The significance of 2-hydroxy-3-methylpentanoate extends beyond its direct formation, as it is integrated into the larger network of branched-chain amino acid metabolism, which is crucial for cellular function and, in certain contexts, for the development of flavor profiles in fermented products.

The metabolism of the three branched-chain amino acids—valine, leucine (B10760876), and isoleucine—is highly interconnected, often utilizing the same enzymes for the initial steps of their catabolism. nih.gov The catabolism of all three begins with a transamination to their respective α-keto acids, followed by an oxidative decarboxylation by a common branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov The precursor of 2-hydroxy-3-methylpentanoate, KMVA, is a key intermediate in the degradation pathway of isoleucine. umaryland.edu The pathways for BCAA synthesis and degradation are critical for creating a pool of these essential amino acids for protein synthesis and for generating energy. nih.govtaylorfrancis.com Dihydroxyacid dehydratase is another enzyme involved in the biosynthesis of these amino acids, catalyzing the conversion of 2,3-dihydroxy-3-methylvalerate to 2-keto-3-methylvalerate. researchgate.net

Metabolic Perturbations and Research Contexts

The study of 2-hydroxy-3-methylpentanoate and its precursor KMVA is particularly relevant in the context of certain inherited metabolic disorders. In Maple Syrup Urine Disease (MSUD), a genetic condition caused by a deficiency in the BCKD enzyme complex, the body is unable to properly break down the branched-chain amino acids. hmdb.ca This leads to a toxic accumulation of BCAAs and their corresponding α-keto acids, including KMVA, in the blood and urine. healthmatters.io Consequently, elevated levels of 2-hydroxy-3-methylpentanoic acid are also found in individuals with MSUD, as the excess KMVA is shunted towards its reduction product. healthmatters.iohmdb.ca The measurement of the ratios of 2-hydroxy-3-methylvaleric acid stereoisomers in plasma has been suggested as a potential method for assessing the residual BCKD enzyme activity in MSUD patients. nih.gov

ConditionMetabolic ImpactAssociated Finding
Normal MetabolismBalanced BCAA catabolismLow levels of 2-hydroxy-3-methylpentanoic acid in urine and blood hmdb.ca
Maple Syrup Urine Disease (MSUD)Deficient BCKD enzyme activityVery elevated levels of BCAAs, KMVA, and 2-hydroxy-3-methylpentanoic acid hmdb.cahealthmatters.io

Study of Elevated Levels of 2-Hydroxy-3-methylpentanoic Acid in Inherited Metabolic Disorders Research Models

The investigation of 2-hydroxy-3-methylpentanoic acid in the context of inherited metabolic disorders has primarily focused on its accumulation as a secondary or abnormal metabolite. Its presence and concentration in biological fluids are significant diagnostic markers for certain inborn errors of metabolism, particularly those affecting the catabolism of branched-chain amino acids. Research models, including animal models and patient-derived cell lines, have been instrumental in elucidating the biochemical consequences of these genetic defects and in evaluating potential therapeutic strategies.

Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding α-keto acids in blood and urine. The buildup of these compounds is toxic, particularly to the central nervous system.

In MSUD, the impaired metabolism of isoleucine leads to the accumulation of its corresponding α-keto acid, α-keto-β-methylvaleric acid. This primary metabolite can then be alternatively reduced to 2-hydroxy-3-methylpentanoic acid. Consequently, elevated levels of 2-hydroxy-3-methylpentanoic acid are a characteristic finding in the urine and blood of individuals with MSUD.

Detailed Research Findings:

Murine models of MSUD have been developed to study the pathophysiology of the disease and to test therapeutic interventions. A study involving a murine model of classic MSUD, created by disrupting the E2 subunit gene of the BCKDH complex, demonstrated a significant elevation of BCAAs in the blood of homozygous knockout mice compared to wild-type and heterozygous littermates. Although this particular study focused on the primary accumulating amino acids, it is understood that the accumulation of the corresponding α-keto acids and their hydroxy acid derivatives, such as 2-hydroxy-3-methylpentanoic acid, is a direct consequence of the enzymatic block. These animal models are crucial for understanding the neurotoxic effects of the accumulated metabolites and for the preclinical evaluation of therapies like gene and cellular therapies.

Below is a representative data table illustrating the typical biochemical findings in a murine model of classic MSUD, highlighting the significant increase in branched-chain amino acids which leads to the secondary accumulation of metabolites like 2-hydroxy-3-methylpentanoic acid.

Biochemical Analysis of a Murine Model of Classic MSUD

GenotypeBCKDH Enzyme Activity (% of Wild-Type)Total Blood BCAA Concentration (μmol/L)Blood Alloisoleucine Concentration (μmol/L)
Wild-Type (+/+)100%350 ± 50< 2
Heterozygous (+/-)50-60%450 ± 75< 5
Homozygous (-/-)< 2%> 1500> 50

Propionic Acidemia

Propionic acidemia is an inborn error of metabolism resulting from the deficient activity of propionyl-CoA carboxylase, a biotin-dependent enzyme. This deficiency leads to the accumulation of propionyl-CoA and its metabolites. The catabolism of isoleucine, valine, threonine, methionine, and odd-chain fatty acids all converge at the level of propionyl-CoA.

While not a primary diagnostic marker, elevated levels of metabolites derived from the incomplete breakdown of isoleucine can be observed in propionic acidemia. The accumulation of propionyl-CoA can indirectly affect the upstream pathways, potentially leading to a mild increase in 2-hydroxy-3-methylpentanoic acid. More characteristically, the urine of patients with propionic acidemia contains other abnormal metabolites such as 3-hydroxypropionic acid, methylcitric acid, and propionylglycine. Research in patient-derived hepatocytes has been used to model the biochemical derangements in propionic acidemia, showing accumulation of propionyl-CoA and related metabolites. A study identified 3-keto-2-methylvaleric acid and 3-hydroxy-2-methylvaleric acid in the urine of a child with propionic acidemia, suggesting that alternative metabolic pathways are utilized when the primary pathway is blocked nih.gov.

Methylmalonic Aciduria

Methylmalonic aciduria (MMA) is a group of inherited metabolic disorders characterized by the inability to metabolize methylmalonyl-CoA. This is most commonly due to a deficiency of the enzyme methylmalonyl-CoA mutase or a defect in the synthesis of its cofactor, adenosylcobalamin. Similar to propionic acidemia, the metabolic block in MMA leads to the accumulation of propionyl-CoA and its derivatives, as propionyl-CoA is a precursor to methylmalonyl-CoA.

Consequently, the biochemical profile of MMA can overlap with that of propionic acidemia, including the potential for elevated levels of metabolites from the isoleucine catabolic pathway. Mouse models of methylmalonic aciduria have been developed and exhibit elevated levels of methylmalonic acid in urine, plasma, and various tissues, as well as increased propionylcarnitine (B99956) in blood spots nih.gov. While the focus of these studies is typically on the primary accumulating metabolites, the disruption of the downstream pathway can lead to a backlog and the appearance of other upstream metabolites in abnormal concentrations. Urinary organic acid analysis in patients with methylmalonic aciduria often reveals high levels of methylmalonic acid, and may also show the presence of 3-hydroxypropionic acid and methylcitric acid.

Isomeric Forms and Diastereomeric Relationships

Characterization of Four Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), possesses two chiral centers, resulting in four possible stereoisomers. hmdb.ca These isomers are (2S,3S), (2R,3R), (2S,3R), and (2R,3S). hmdb.ca The separation and characterization of these stereoisomers are crucial for understanding their distinct biological roles. Generally, the (2S,3S) and (2S,3R) derivatives are separable, highlighting the differences in their physical properties arising from their stereochemistry. hmdb.ca The synthesis and analysis of these stereoisomers can be achieved through methods like gas chromatography-mass spectrometry. nih.gov

The four stereoisomers of 2-hydroxy-3-methylpentanoic acid are:

(2R,3R)-2-hydroxy-3-methylpentanoic acid nih.gov

(2S,3S)-2-hydroxy-3-methylpentanoic acid nih.gov

(2R,3S)-2-hydroxy-3-methylpentanoic acid ebi.ac.ukachemblock.com

(2S,3R)-2-hydroxy-3-methylpentanoic acid

These stereoisomers exhibit different spatial arrangements of their atoms, leading to distinct chemical and biological behaviors.

Table 1: Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid
IsomerIUPAC Name
(2R,3R)(2R,3R)-2-hydroxy-3-methylpentanoic acid nih.gov
(2S,3S)(2S,3S)-2-hydroxy-3-methylpentanoic acid nih.gov
(2R,3S)(2R,3S)-2-hydroxy-3-methylpentanoate ebi.ac.uk
(2S,3R)(2S,3R)-2-hydroxy-3-methylpentanoic acid

Identification of Specific Diastereomers in Natural Extracts (e.g., (R,S)- and (S,S)-isomers in Guava)

Specific stereoisomers of methyl 2-hydroxy-3-methylpentanoate have been identified in natural sources, such as guava. For instance, the (R,S)- and (S,S)-isomers have been characterized as key aroma compounds in pink guava (Psidium guajava L.). thegoodscentscompany.com This highlights the natural occurrence of specific diastereomers and their contribution to the sensory properties of fruits.

Enantioselective Synthesis and Chiral Resolution Methodologies

The synthesis of specific stereoisomers of this compound is a significant area of research, with various strategies developed to achieve high enantioselectivity.

Strategies Employing Chiral Amino Acid Precursors (e.g., L-Isoleucine, D-Isoleucine, Allo-Isoleucine)

Chiral amino acids serve as valuable starting materials for the enantioselective synthesis of 2-hydroxy-3-methylpentanoic acid and its esters. L-Isoleucine, with its (2S,3S) configuration, is a natural precursor for the synthesis of the corresponding stereoisomer of 2-hydroxy-3-methylpentanoic acid. sigmaaldrich.comnih.govhmdb.ca For example, 2-hydroxy-3-methylpentanoic acid is an organic acid generated from the metabolism of L-isoleucine. hmdb.ca The synthesis of N-[[(3S)-3-amino-2-hydroxy-5-methylhexylamino]carbonyl]-L-isoleucine, methyl ester has been documented, showcasing the use of L-isoleucine in creating more complex chiral molecules. prepchem.com Similarly, other isomers of isoleucine, such as D-isoleucine and allo-isoleucine, can be utilized to access the other stereoisomers of the target compound.

Application of Chiral Catalysts and Enzymatic Approaches in Synthesis

Chiral catalysts and enzymes play a pivotal role in the enantioselective synthesis and resolution of this compound and its parent acid. Asymmetric reduction of the precursor, 2-oxo-3-methylpentanoic acid, using chiral catalysts can selectively produce the (2R,3R) enantiomer.

Enzymatic resolution is another powerful technique. Enzymes like lipases and esterases exhibit high stereospecificity and can be used for the kinetic resolution of racemic mixtures of 2-hydroxy-3-methylpentanoic acid to isolate specific enantiomers, such as the (2R,3R) form. Nitrilases have also been employed in the enantioselective synthesis of related compounds, indicating their potential applicability. nih.gov The use of enzymes in synthesis is often considered an environmentally friendly approach due to the mild reaction conditions and high selectivity. For instance, the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate) is catalyzed by CalB lipase. nih.gov

Table 2: Enantioselective Synthesis and Resolution Methods
MethodDescriptionKey Reagents/Catalysts
Chiral PrecursorsUtilization of chiral amino acids as starting materials.L-Isoleucine, D-Isoleucine, Allo-Isoleucine sigmaaldrich.comnih.govhmdb.ca
Asymmetric ReductionSelective reduction of a prochiral ketone to a specific alcohol enantiomer.Chiral catalysts
Enzymatic ResolutionSeparation of a racemic mixture using stereospecific enzymes.Lipases, Esterases
Enzymatic SynthesisUse of enzymes to catalyze the formation of the desired stereoisomer.CalB lipase, Nitrilase nih.govnih.gov

Stereochemical Analysis in Biochemical Transformations

The stereochemistry of hydroxy fatty acids, including 2-hydroxy-3-methylpentanoic acid, is critical in biochemical transformations as it often dictates their biological activity. nih.gov The analysis of stereoisomers is therefore essential for understanding their roles in biological systems. Advanced analytical techniques, such as chiral derivatization followed by liquid chromatography-mass spectrometry (LC-MS), have been developed for the efficient stereochemical analysis of hydroxy fatty acids. nih.gov This allows for the differentiation and quantification of stereoisomers even in complex biological matrices. The determination of stereoisomers in biological fluids like serum can be achieved using methods like capillary electrophoresis. nih.gov

Stereochemical Aspects and Chiral Studies of Methyl 2 Hydroxy 3 Methylpentanoate

Investigation of Racemization Processes During Amino Acid Metabolism

The investigation of racemization, the conversion of one enantiomer to its mirror image, is crucial in understanding the metabolic fate of amino acids and their derivatives. In the context of L-isoleucine metabolism, this process can lead to the formation of non-proteinogenic stereoisomers.

The endogenous formation of the nonprotein amino acid L-alloisoleucine in individuals with maple syrup urine disease (MSUD) occurs through the racemization of the keto-acid intermediate derived from L-isoleucine. nih.gov Specifically, L-isoleucine undergoes transamination to form (S)-3-methyl-2-oxopentanoate. This keto acid can then undergo racemization to its (R)-enantiomer. nih.gov Subsequent reduction of these keto acids leads to the formation of the corresponding 2-hydroxy-3-methylpentanoic acid stereoisomers. hmdb.cahmdb.ca

Studies involving perfused rat hind limb muscle have explored the metabolism of L-isoleucine and L-alloisoleucine. nih.gov These investigations have shown that the rates of transamination and subsequent oxidative decarboxylation are significantly lower for L-alloisoleucine compared to L-isoleucine. nih.gov Interestingly, no evidence for the racemization of the 2-oxo acid was observed directly within the muscle tissue during these experiments. nih.gov

The ratio of L-alloisoleucine to L-isoleucine in the plasma of MSUD patients has been found to be a significant indicator of the severity of the metabolic defect. nih.gov This ratio is inversely correlated with the residual activity of the branched-chain 2-oxoacid dehydrogenase enzyme complex. nih.gov

The separation and identification of these various stereoisomers are often challenging. nih.govresearchgate.net Advanced analytical techniques such as high-performance liquid chromatography (HPLC) using chiral columns or chiral resolution labeling reagents are employed for this purpose. nih.govresearchgate.netchrom-china.com For instance, the separation of isoleucine stereoisomers has been achieved using a PBr column packed with pentabromobenzyl-modified silica (B1680970) gel after derivatization with a chiral labeling reagent. nih.govresearchgate.net

The following table summarizes the metabolic relationship and stereochemical configurations of isoleucine and its metabolites.

Compound NameStereochemical ConfigurationMetabolic Relationship
L-Isoleucine(2S,3S)Proteinogenic amino acid
D-Isoleucine(2R,3R)Enantiomer of L-isoleucine
L-Alloisoleucine(2S,3R)Diastereomer of L-isoleucine
D-Alloisoleucine(2R,3S)Enantiomer of L-alloisoleucine
(S)-3-Methyl-2-oxopentanoate(S)Keto-acid from L-isoleucine transamination
(R)-3-Methyl-2-oxopentanoate(R)Racemization product of (S)-enantiomer
(2S,3S)-2-Hydroxy-3-methylpentanoic acid(2S,3S)Reduction product of (S)-keto-acid
(2R,3R)-2-Hydroxy-3-methylpentanoic acid(2R,3R)Reduction product of (R)-keto-acid
(2S,3R)-2-Hydroxy-3-methylpentanoic acid(2S,3R)Reduction product of keto-acid
(2R,3S)-2-Hydroxy-3-methylpentanoic acid(2R,3S)Reduction product of keto-acid

The study of racemization in amino acid metabolism provides valuable insights into metabolic disorders and the stereospecificity of enzymatic reactions. The analysis of metabolites like the different stereoisomers of 2-hydroxy-3-methylpentanoic acid serves as a diagnostic tool and helps in understanding the biochemical pathways. hmdb.canih.gov

Synthetic Methodologies and Chemical Transformations of Methyl 2 Hydroxy 3 Methylpentanoate

Conventional Esterification and Derivatization Strategies

Conventional methods for the synthesis and derivatization of Methyl 2-hydroxy-3-methylpentanoate remain fundamental in chemical synthesis. These strategies include direct esterification and the modification of its hydroxyl group.

Acid-Catalyzed Esterification with Methanol (B129727)

The most direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-3-methylpentanoic acid, with methanol. This equilibrium reaction is typically catalyzed by a strong acid. masterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, offer a more environmentally friendly alternative, simplifying catalyst removal and product purification. researchgate.netcore.ac.uk For instance, studies on the esterification of similar acids like pentanoic acid with methanol have shown high conversion rates (up to 93%) using Amberlyst 15 under optimized conditions of temperature and reactant molar ratios. core.ac.uk To drive the equilibrium towards the product side and maximize the yield, methanol is often used in large excess, functioning as both a reactant and the solvent. masterorganicchemistry.com

Table 1: Conditions for Acid-Catalyzed Esterification

Parameter Condition Rationale
Reactants 2-hydroxy-3-methylpentanoic acid, Methanol Starting acid and alcohol for ester formation.
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid, Amberlyst 15 Protonates the carbonyl to activate the carboxylic acid. masterorganicchemistry.comresearchgate.netcore.ac.uk
Solvent Excess Methanol Serves as a reactant and drives the equilibrium toward the ester product. masterorganicchemistry.com

| Temperature | Reflux | Provides the necessary activation energy for the reaction. researchgate.net |

Preparation of Acylated Derivatives (e.g., 2-acyloxy-3-methylpentanoates)

The hydroxyl group at the C-2 position of this compound can be readily acylated to produce 2-acyloxy-3-methylpentanoates. This transformation is a standard esterification or acylation reaction where the hydroxyl group acts as the nucleophile. The reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group. Research has documented the synthesis of various 2-acyloxy-3-methylpentanoates as part of studies on their organoleptic properties. researchgate.net

Asymmetric Synthetic Routes

Achieving stereochemical control is crucial in modern organic synthesis, and several asymmetric routes have been developed to produce specific stereoisomers of this compound.

Homogeneous Catalysis for Enantiomeric Enrichment (e.g., Rhodium-Catalyzed Hydrogenation)

Asymmetric hydrogenation using homogeneous catalysts is a powerful technique for establishing chirality. In the context of synthesizing chiral α-hydroxy esters, this method typically involves the hydrogenation of an unsaturated precursor, such as a methyl 2-alkenoate. For a compound like this compound, a suitable precursor would be Methyl 3-methyl-2-oxopentanoate (B1228249) or a related enol ester.

Rhodium complexes featuring chiral phosphine (B1218219) ligands are highly effective for such transformations. rug.nlnih.gov Research has shown that rhodium catalysts with monodentate phosphoramidite (B1245037) ligands can achieve excellent enantioselectivities (often >99% ee) in the hydrogenation of related substrates. rug.nl Similarly, rhodium catalysts complexed with bidentate ligands like DIPAMP have been used to hydrogenate precursors to yield chiral hydroxy esters with high enantiomeric excess. orgsyn.org The choice of ligand, solvent, and reaction pressure are critical parameters that influence both the reaction rate and the degree of enantioselectivity. rug.nlnih.gov

Table 2: Research Findings in Rhodium-Catalyzed Hydrogenation for Chiral Esters

Catalyst System Substrate Type Enantiomeric Excess (ee) Key Findings
Rhodium with Monodentate Phosphoramidite Ligands Methyl 2-acetamido acrylate >99% Demonstrates high selectivity is possible without bidentate ligands. rug.nl
(R,R)-DIPAMP-Rh⁺ Methyl 3-hydroxy-2-methylenepentanoate High Produces the (2R,3R) stereoisomer of the corresponding hydroxy ester. orgsyn.org

Biosynthetic Mimicry and Enzymatic Synthesis Approaches

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them ideal for chiral synthesis. The synthesis of specific stereoisomers of this compound can be achieved through enzymatic methods. google.com

One common approach is the kinetic resolution of a racemic mixture of the ester or its parent acid using lipases. These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. Another powerful method is the asymmetric reduction of a keto-ester precursor, such as Methyl 3-methyl-2-oxopentanoate. Ketoreductases, often requiring a cofactor like NAD(P)H, can reduce the ketone to a hydroxyl group with exceptionally high stereocontrol. google.com For example, the enzymatic synthesis of chiral β-hydroxy esters using ketoreductases has been reported with high transformation efficiency and enantiomeric excess. google.com

Furthermore, the synthesis of the four stereoisomers of this compound has been accomplished starting from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine, demonstrating a biosynthetic approach to obtaining all possible stereoisomers. researchgate.net

Formation of Analogues and Complex Molecular Structures

This compound and its parent acid can serve as versatile building blocks for the synthesis of more complex molecules and analogues. The bifunctional nature of the molecule (containing both hydroxyl and ester/acid groups) allows for a wide range of chemical modifications.

For example, the core structure of 2-hydroxy-3-methylpentanoic acid is found in natural products and can be incorporated into larger bioactive molecules. Its analogues have also been synthesized and studied. For instance, 4-hydroxy-4-methylpentanoic acid has been synthesized as an analogue of γ-Hydroxybutyric acid (GHB) to investigate its biological activity. wikipedia.org In a different application, esters of 2-methyl glutaric acid undergo a modified acyloin condensation to synthesize 2-hydroxy-3-methyl-cyclopent-2-ene-1-one, a flavor agent known as "maple lactone," showcasing the utility of related structures in building cyclic systems. google.com The synthesis of complex morphinan (B1239233) analogues has also utilized a 3-hydroxymorphinan structure, which can be conceptually related to the hydroxy acid scaffold, as a starting point for creating novel therapeutic agents. researchgate.net

Incorporation into Cyclodepsipeptides (e.g., Bursaphelocides, Kohamamides, Odoamide)

This compound and its parent acid, 2-hydroxy-3-methylpentanoic acid, are important chiral building blocks in the total synthesis of several complex natural products, particularly cyclodepsipeptides. These compounds are characterized by a macrocyclic structure containing both amide and ester bonds. The inclusion of the 2-hydroxy-3-methylpentanoic acid moiety introduces a specific stereochemistry and lipophilicity that is often crucial for the biological activity of the final molecule.

Odoamide:

Odoamide is a cytotoxic cyclic depsipeptide isolated from the marine cyanobacterium Okeania sp. Its structure features a 26-membered macrocycle. While the direct incorporation of this compound is not explicitly detailed in every synthetic route, the synthesis of the odoamide structure relies on the coupling of a 2-hydroxy-3-methylpentanoic acid unit. The synthesis of odoamide and its analogues often involves the preparation of the four possible stereoisomers of the polyketide substructure to determine the correct stereochemistry of the natural product. This highlights the importance of having access to stereochemically pure forms of building blocks like 2-hydroxy-3-methylpentanoic acid.

Kohamamides:

The kohamamides are a group of cyclic depsipeptides isolated from the marine cyanobacterium Okeania sp. acs.org They belong to the kulolide superfamily of natural products. acs.org While detailed total syntheses of all kohamamides are not widely published, structural elucidation reveals the presence of various amino and hydroxy acids. Unlike some other members of this family, kohamamides A, B, and C contain a leucine (B10760876) residue adjacent to a proline residue. acs.org The structural diversity within this family suggests that different hydroxy acid building blocks could be incorporated, and while not explicitly confirmed in available literature, a derivative of 2-hydroxy-3-methylpentanoic acid could potentially be a component in some members or their synthetic analogues.

Bursaphelocides:

Information regarding the total synthesis of bursaphelocides and the specific incorporation of this compound is not extensively available in the public domain. However, the general structural features of many similar cyclodepsipeptides suggest that α-hydroxy acids are common constituents, making this compound a plausible, if not confirmed, synthetic precursor.

Controlled Oxidation and Reduction Reactions for Functional Group Interconversion

The functional group interconversion of this compound is a key aspect of its utility in synthesis, allowing for its transformation into other valuable intermediates. This primarily involves the controlled oxidation of the secondary alcohol and the reduction of the corresponding ketone.

Controlled Oxidation:

The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, yielding methyl 2-oxo-3-methylpentanoate. This transformation is crucial for creating a keto-ester moiety, which can then participate in a variety of subsequent reactions. A common and effective method for this oxidation is the use of Dess-Martin periodinane (DMP). wikipedia.orgjk-sci.comchemistrysteps.com

The Dess-Martin oxidation is known for its mild reaction conditions, high selectivity for alcohols, and tolerance of a wide range of other functional groups. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. wikipedia.org

Table 1: Controlled Oxidation of this compound

ReactantReagentProductReaction Type
This compoundDess-Martin periodinane (DMP)Methyl 2-oxo-3-methylpentanoateOxidation

Controlled Reduction:

The reduction of the corresponding keto-ester, methyl 2-oxo-3-methylpentanoate, provides a direct route to this compound. The stereochemical outcome of this reduction can often be controlled through the use of specific reducing agents and reaction conditions, which is critical for the synthesis of stereochemically defined natural products.

A common reagent for the reduction of ketones in the presence of esters is sodium borohydride (B1222165) (NaBH₄). stackexchange.com This reagent is generally selective for the reduction of aldehydes and ketones over less reactive functional groups like esters. stackexchange.com The reaction is typically performed in a protic solvent such as methanol or ethanol.

The synthesis of the four stereoisomers of this compound has been achieved starting from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. wikipedia.org This process involves the conversion of the amino group to a hydroxyl group and the reduction of the carboxylic acid to a methyl ester, implicitly demonstrating functional group interconversion. Furthermore, 2-hydroxy-3-methylpentanoic acid is known to be derived from the reduction of 2-keto-3-methylvaleric acid. frontiersin.orgresearchgate.net

Table 2: Controlled Reduction to form this compound

ReactantReagentProductReaction Type
Methyl 2-oxo-3-methylpentanoateSodium Borohydride (NaBH₄)This compoundReduction

Advanced Analytical Techniques for Characterizing Methyl 2 Hydroxy 3 Methylpentanoate

Chromatographic Separation Methods for Isomeric Analysis

Due to the presence of two chiral centers in methyl 2-hydroxy-3-methylpentanoate, it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these diastereomers and enantiomers is a significant analytical challenge that is addressed through advanced chromatographic techniques.

High-Resolution Gas Chromatography (HRGC) for Diastereomeric and Enantiomeric Separation

High-Resolution Gas Chromatography (HRGC) is a powerful tool for the analysis of complex mixtures of volatile and semi-volatile compounds. nih.govresearchwithrutgers.com Its high resolving power is essential for separating the closely related stereoisomers of this compound. The separation is typically performed on capillary columns, which offer superior efficiency compared to packed columns. nih.gov The choice of stationary phase is critical for achieving separation, with different phases exhibiting varying selectivities towards the different isomers. For the analysis of hydroxy acids like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

The azeotropic isomers of 2-hydroxy-3-methylpentanoic acid have been successfully separated using HRGC after derivatization to their corresponding trimethylsilyl (B98337) (TMS) ethers. This demonstrates the capability of HRGC to resolve complex isomeric mixtures.

Chiral Gas Chromatography with Specialized Stationary Phases (e.g., γ-Cyclodextrin)

For the specific separation of enantiomers, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. gcms.cz Cyclodextrin-based CSPs are widely used for this purpose due to their ability to form transient diastereomeric inclusion complexes with a wide range of chiral molecules. tum.deresearchgate.net

Modified cyclodextrins, such as heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin, have shown high enantioselectivity for various hydroxy compounds. mpg.de Specifically, γ-cyclodextrin derivatives are effective for the enantiomeric separation of a broad range of compounds, including those with oxygen-containing functional groups like alcohols and esters. chromatographyonline.com The separation mechanism involves the formation of temporary diastereomeric complexes between the analyte and the chiral stationary phase. researchgate.net The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of chromatographic conditions, such as temperature, are crucial for achieving successful enantiomeric resolution. chromatographyonline.com

Table 1: Commonly Used Chiral Stationary Phases in Gas Chromatography

CSP TypeSeparation MechanismTypical Analytes
Amino acid derivatives (e.g., Chirasil-Val)Hydrogen bonding, dipole-dipole interactionsAmino acids, alcohols
Cyclodextrin derivatives (e.g., α, β, γ-cyclodextrins)Host-guest inclusion complexationAlcohols, ketones, esters, lactones, halogenated compounds
Metal complexesCoordinationVarious

This table provides a general overview of common chiral stationary phases and their applications.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. researchgate.netnih.gov Similar to chiral GC, chiral HPLC relies on the use of a chiral stationary phase (CSP). researchgate.net A wide variety of CSPs are commercially available, offering a broad range of selectivities for different classes of compounds. The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net

For hydroxy acids and their esters, derivatization with a chromophoric or fluorophoric group can enhance detection and may also improve chiral recognition on the CSP. nih.gov The choice of mobile phase is also critical and can significantly influence the separation. Both normal-phase and reversed-phase chromatography can be employed for chiral separations, depending on the analyte and the CSP. researchgate.net

Spectroscopic Identification and Structural Elucidation

Once the isomers of this compound have been separated, spectroscopic techniques are employed to confirm their individual structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

For this compound, ¹H-NMR spectroscopy would reveal the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative numbers), and their coupling patterns (interactions with neighboring protons). This information allows for the assignment of each proton to its specific position in the molecule. Similarly, ¹³C-NMR spectroscopy provides information about the number and types of carbon atoms present.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom¹H-NMR Chemical Shift (ppm)¹³C-NMR Chemical Shift (ppm)
C1 (CH₃)~0.9~11
C2 (CH)~4.0~75
C3 (CH)~1.8~40
C4 (CH₂)~1.4, ~1.6~25
C5 (CH₃)~0.9~12
OCH₃~3.7~52
C=O-~175
OHVariable-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The chemical shifts for the diastereomers will be slightly different.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS, CI-MS, EI-MS, TOF-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. nih.govnih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. nih.govnih.gov

Different ionization techniques can be used in mass spectrometry, each providing slightly different information:

Electron Ionization (EI-MS) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule. nih.gov

Chemical Ionization (CI-MS) is a softer ionization technique that typically produces a more abundant molecular ion or protonated molecule, which helps in determining the molecular weight.

Electrospray Ionization (ESI-MS) is a very soft ionization technique commonly used for non-volatile and thermally labile compounds, often coupled with HPLC.

Time-of-Flight (TOF-MS) analyzers are known for their high mass accuracy, which can aid in determining the elemental composition of the ions. copernicus.org

In the mass spectrum of this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.18 g/mol ). nist.gov The fragmentation pattern would show characteristic losses of small molecules such as water (H₂O), methanol (B129727) (CH₃OH), and various alkyl fragments, which can be used to confirm the structure. For example, in the GC-MS analysis of fatty acid methyl esters, specific fragment ions are used to identify the type of fatty acid. nih.gov

Table 3: Common Mass Spectrometry Techniques and Their Applications

TechniqueIonization MethodKey FeaturesApplications for this compound
GC-MSElectron Ionization (EI), Chemical Ionization (CI)Coupled with GC for separation of volatile compounds. EI provides fragmentation patterns for structural elucidation. CI provides molecular weight information.Identification of isomers after GC separation. nih.gov
ESI-MSElectrospray IonizationSoft ionization for non-volatile or thermally labile compounds. Often coupled with HPLC.Analysis of the underivatized compound or its derivatives from an HPLC separation.
TOF-MSVariousHigh mass accuracy, allowing for elemental composition determination.Precise mass measurement of the molecular ion and fragment ions. copernicus.org

This table summarizes the key features and applications of common mass spectrometry techniques for the analysis of the target compound.

Integrated Multi-Platform Metabolomics Approaches in Research (relevant to related compounds)

The comprehensive analysis of metabolites (metabolomics) in biological systems often necessitates more than a single analytical method. Integrated multi-platform approaches, which combine the strengths of different analytical technologies, are increasingly employed to achieve broader coverage of the metabolome and enhance the identification of specific molecules, including those structurally related to this compound. This compound is an ester of 2-hydroxy-3-methylpentanoic acid, a metabolite of the branched-chain amino acid (BCAA) isoleucine. Research into the metabolism of BCAAs provides relevant examples of these integrated approaches.

One common strategy involves combining Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is highly effective for the analysis of volatile and thermally stable compounds, such as organic acids and amino acids, after a derivatization step. LC-MS, on the other hand, is better suited for analyzing less volatile and more polar compounds. By using these platforms in concert, researchers can obtain a more complete picture of the metabolic pathways.

In studies of microbial metabolism, for instance, an integrated approach was used to understand the production of flavor compounds from amino acid metabolism. Researchers used both GC-MS and High-Performance Liquid Chromatography (HPLC) to analyze the conversion of isoleucine by Staphylococcus xylosus. This allowed for the identification and quantification of various volatile compounds and their precursor molecules. The study identified 3-methyl-2-oxopentanoic acid and 2-hydroxy-3-methylpentanoic acid as key intermediates derived from isoleucine.

A multi-platform approach is also critical in clinical research, such as the study of Maple Syrup Urine Disease (MSUD), a disorder of BCAA metabolism. In MSUD, elevated levels of BCAAs and their corresponding keto- and hydroxy-acids accumulate. Research has demonstrated the use of GC-MS for the profiling of urinary organic acids, including 2-hydroxy-3-methylpentanoic acid, while LC-MS/MS is used for the quantification of amino acids in plasma. This integrated analysis provides a comprehensive diagnostic and monitoring tool for the disease.

The data below illustrates the types of information that can be obtained from such integrated platforms in the context of related compound analysis.

Table 1: Exemplary Analytical Platforms for Isoleucine Metabolite Analysis

Analytical PlatformTarget CompoundsSample TypeKey Findings
GC-MS Volatile Organic Compounds, Organic Acids (after derivatization)Cell Culture Supernatant, UrineIdentification of 2-hydroxy-3-methylpentanoic acid and 3-methyl-2-oxopentanoic acid as products of isoleucine catabolism.
LC-MS/MS Amino Acids, Non-volatile compoundsPlasma, Biological FluidsPrecise quantification of precursor amino acids like isoleucine and alloisoleucine.
NMR Spectroscopy Major MetabolitesUrine, PlasmaStructural confirmation and quantification of highly abundant metabolites like branched-chain amino acids.

Furthermore, the complexity of these molecules often includes stereoisomerism, which can have significant biological implications. This compound has two chiral centers, meaning it can exist in four different stereoisomeric forms. Differentiating these isomers requires specialized chiral chromatography techniques, often coupled with mass spectrometry. For example, chiral GC columns have been developed to separate the enantiomers of related α-hydroxy acids, which is crucial for understanding the stereospecificity of the enzymes involved in their metabolism.

An integrated metabolomics study might, therefore, involve an initial broad profiling using GC-MS and LC-MS to identify and quantify relevant metabolites, followed by a targeted chiral analysis to determine the isomeric distribution of key compounds like 2-hydroxy-3-methylpentanoic acid. This layered approach provides a depth of information that a single platform could not achieve, proving essential for detailed biochemical research.

Emerging Research Avenues and Future Perspectives for Methyl 2 Hydroxy 3 Methylpentanoate

Advancements in Stereoselective Synthesis for Precise Isomer Control

The biological effects of chiral molecules are often stereospecific, making the precise control of stereochemistry during synthesis a critical research goal. For Methyl 2-hydroxy-3-methylpentanoate, which possesses two stereocenters, achieving high stereoselectivity is essential for studying the distinct properties of its four different isomers.

Early and established methods for synthesizing the stereoisomers of this compound have relied on using chiral precursors from the "chiral pool." researchgate.net Specifically, the four stereoisomers of the molecule have been successfully synthesized by starting with the four corresponding stereoisomers of the amino acid isoleucine: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.net This approach provides reliable access to each isomer for further study.

Current and future research is moving towards more versatile and efficient catalytic asymmetric methods. These include:

Asymmetric Hydrogenation: The reduction of the corresponding keto-ester, methyl 2-oxo-3-methylpentanoate, using chiral catalysts can provide a direct route to specific stereoisomers.

Enzymatic Reduction: The use of engineered biocatalysts, such as carbonyl reductases or dehydrogenases, is a significant area of advancement. researchgate.net These enzymes can operate under mild conditions and offer exceptionally high diastereo- and enantioselectivity, making them ideal for green chemistry approaches to chiral synthesis. researchgate.net

Asymmetric Dihydroxylation: Techniques like the Sharpless asymmetric dihydroxylation, applied to a suitable unsaturated precursor, represent another powerful strategy for installing the required hydroxyl group with precise stereocontrol. researchgate.net

Table 1: Chiral Precursors for Stereoselective Synthesis

Starting Material Resulting Stereoisomer of this compound
L-Isoleucine (2S,3S)
D-Isoleucine (2R,3R)
L-allo-Isoleucine (2S,3R)
D-allo-Isoleucine (2R,3S)

Data derived from established synthesis pathways. researchgate.net

Elucidation of Novel Enzymatic Machinery in its Biosynthesis

This compound is derived from its parent acid, 2-hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid, HMVA), a product of L-isoleucine metabolism. hmdb.caymdb.ca The direct precursor to HMVA is 2-keto-3-methylvaleric acid (KMVA), an intermediate in the isoleucine pathway. hmdb.cahmdb.ca The key transformation is the reduction of the ketone group in KMVA to a hydroxyl group, a reaction likely catalyzed by a dehydrogenase enzyme. hmdb.cahmdb.ca

The biosynthesis of isoleucine itself is a testament to metabolic flexibility, with several alternative pathways existing in microorganisms to produce the key intermediate, 2-ketobutyrate. nih.gov These routes, including the threonine, pyruvate, and citramalate (B1227619) pathways, highlight the diverse enzymatic machinery that can lead to the formation of the upstream precursor, KMVA. nih.govelifesciences.orgresearchgate.netnih.gov

Future research is focused on identifying and characterizing the specific enzymes responsible for the final reduction step. Key research questions include:

What specific reductases or dehydrogenases in various organisms (plants, microbes, animals) catalyze the conversion of KMVA to HMVA?

What is the stereoselectivity of these native enzymes? Do different enzymes produce different stereoisomers of HMVA?

How is the activity of these enzymes regulated, and what is the physiological trigger for the production of HMVA over other metabolic fates of KMVA?

Table 2: Selected Biosynthesis Pathways for 2-Ketobutyrate (Precursor to KMVA)

Pathway Name Primary Precursors Organism Context
Threonine Pathway Threonine, Pyruvate Most common pathway in microorganisms. researchgate.net
Pyruvate Pathway Pyruvate, Acetyl-CoA Alternative route in certain microorganisms. researchgate.net
Citramalate Pathway Pyruvate, Acetyl-CoA Found in some microorganisms like Rhodospirillum rubrum. nih.govnih.gov
Methionine Cleavage Methionine Occurs in plants. elifesciences.org

This table summarizes key pathways leading to a crucial intermediate in the biosynthesis of the parent acid.

Exploration of Undiscovered Biological Functions in Diverse Organisms and Ecosystems

While the role of this compound as a volatile aroma compound in fruits is established, its broader biological functions remain largely unexplored. biosynth.com Research into its parent acid and related compounds suggests several intriguing avenues for investigation.

The parent acid, HMVA, is a normal human metabolite found in blood and urine, but it becomes highly elevated in individuals with the genetic disorder Maple Syrup Urine Disease (MSUD), indicating its importance in amino acid homeostasis. hmdb.ca As an alpha-hydroxy acid (AHA), its ester, this compound, belongs to a class of compounds known for their significant effects on skin. hmdb.caymdb.ca AHAs are widely used in dermatology to promote cell turnover, improve skin texture, and rejuvenate photo-aged skin, suggesting a potential, though unconfirmed, area of function. nih.govnih.govresearchgate.netresearchgate.net

A particularly novel area of research comes from studies on photoheterotrophic bacteria. In Rhodospirillum rubrum, the isoleucine biosynthesis pathway, which generates the precursor to this compound, is thought to function as an "electron sink." nih.govfrontiersin.org This could be a vital mechanism for maintaining redox homeostasis, especially under conditions of high light intensity or when metabolizing highly reduced carbon sources. nih.govfrontiersin.org

Future research will likely focus on:

Investigating its role as a semiochemical in plant-insect or plant-microbe interactions, given its volatile nature.

Exploring potential roles in metabolic signaling or as a nutrient source in various organisms. foodb.ca

Determining if it has specific dermatological or other physiological effects distinct from other alpha-hydroxy acids.

Table 3: Potential Biological Roles of this compound and its Parent Acid

Potential Role Context / Organism Supporting Evidence
Aroma Compound Guava Fruit Identified as a key volatile component. biosynth.comthegoodscentscompany.com
Metabolic Biomarker Humans Elevated levels of parent acid in Maple Syrup Urine Disease. hmdb.ca
Redox Homeostasis Rhodospirillum rubrum Parent biosynthetic pathway may act as an electron sink. nih.govfrontiersin.org
Skin Health General (as an AHA) The class of alpha-hydroxy acids is known to have profound dermatological effects. nih.govnih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The analysis of this compound presents challenges due to its volatility, the presence of four stereoisomers, and its occurrence in complex biological samples. acs.org Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for its analysis and chemical synthesis confirmation. nih.gov

However, to achieve comprehensive metabolomic profiling and accurately quantify individual stereoisomers, more advanced methods are required. The frontier of analytical development includes:

Chiral Chromatography: High-resolution gas chromatography coupled with chiral stationary phases is essential for the separation and quantification of the individual stereoisomers. researchgate.net This allows researchers to probe the stereospecificity of its biosynthesis and biological functions.

Advanced Sampling Methods: For analyzing volatile compounds from diverse matrices, techniques like solid-phase microextraction (SPME) and purge-and-trap (P&T) offer efficient extraction and concentration, increasing sensitivity. thermofisher.comsepscience.com

High-Sensitivity Mass Spectrometry: The use of tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and is crucial for detecting trace amounts of the compound in complex biological fluids or headspace samples. thermofisher.com

Real-Time Analysis: Proton-transfer-reaction mass spectrometry (PTR-MS) is a powerful online technique that allows for the real-time, non-invasive monitoring of volatile emissions from organisms, such as plants or microbial cultures, providing dynamic insights into its production. frontiersin.orgfrontiersin.org

Table 4: Comparison of Advanced Analytical Techniques

Technique Principle Key Advantage for this Compound
Chiral GC-MS Gas chromatography with a chiral column separates stereoisomers before mass spectrometric detection. Separation and quantification of the four distinct stereoisomers. researchgate.net
SPME-GC-MS A coated fiber adsorbs volatiles from a sample (liquid or headspace) for injection into the GC-MS. Solvent-free, sensitive extraction from complex samples like fruit. thermofisher.com
GC-MS/MS A two-stage mass analysis (tandem MS) that increases selectivity and reduces chemical noise. Highly selective detection in complex biological matrices (e.g., blood, urine). thermofisher.com

| PTR-MS | Soft chemical ionization allows for real-time detection of volatile compounds without fragmentation. | Online, high-throughput monitoring of biosynthesis in living organisms. frontiersin.orgfrontiersin.org |

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies in Academic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its properties and biological activity. In an academic context, synthesizing and testing derivatives of this compound can illuminate the roles of its different functional groups.

A notable academic SAR study has already been performed in the context of perfumery research. researchgate.net In this work, a series of derivatives were prepared, including various 2-acyloxy-3-methylpentanoates, to investigate how changing the ester and acyl groups, as well as the stereochemistry, affected the molecule's odor profile. researchgate.net The study found that the parent ethyl and methyl esters possessed distinct walnut, fruity, and cacao-like notes, and importantly, that the enantiomers of the related ethyl keto-ester, while having similar odor profiles, differed in their perceived power. researchgate.net

Future academic SAR studies could be designed to explore other potential functions:

Probing Biological Receptors: By synthesizing derivatives with modified alkyl chains or by replacing the ester with an amide, researchers could investigate interactions with potential olfactory or metabolic receptors.

Modulating Physical Properties: Creating a series of different ester derivatives (e.g., ethyl, propyl, butyl) would systematically alter properties like volatility and lipophilicity, which could be correlated with changes in aroma release or skin penetration.

Exploring AHA Activity: Synthesizing and testing a range of derivatives on skin cell cultures could help determine which structural features are critical for any potential dermatological effects, contributing to the broader understanding of alpha-hydroxy acids.

Table 5: Derivatives and Their Organoleptic Properties (Academic SAR Study)

Compound Derivative Type Reported Odor Characteristics
Ethyl 3-methyl-2-oxopentanoate (B1228249) Keto-ester Precursor Strong, fresh walnut, fruity. researchgate.net
Methyl/Ethyl 2-hydroxy-3-methylpentanoate Parent Ester Walnut, cacao, carob bean, camphoraceous, earthy, fruity. researchgate.net
Methyl 2-(acetyloxy)-3-methylpentanoate Acyloxy-derivative Fruity, camomile, carob bean. researchgate.net

Data from a study on the discovery of new perfumery ingredients. researchgate.net

Q & A

Q. What established analytical methods are used to identify and quantify Methyl 2-hydroxy-3-methylpentanoate in complex biological matrices?

Answer: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is a validated method for detecting this compound in floral volatiles. For example, in pear flowers, a PDMS/CAR fiber was used for extraction, with a retention time of 7.97 min and 1.16% relative abundance in the aroma profile . Spectral matching with the NIST Chemistry WebBook database (Entry: C7H14O3, CAS 41654-19-7) ensures accurate identification . For quantification, internal standards like deuterated analogs should be used to account for matrix effects.

Q. How is this compound synthesized in laboratory settings?

Answer: A common approach involves esterification of 2-hydroxy-3-methylpentanoic acid (CAS 488-15-3) with methanol under acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid). Enantioselective synthesis requires chiral catalysts or enzymatic resolution, leveraging tools like the BKMS_METABOLIC database to predict biocatalytic routes . Purification via fractional distillation (bp ~139–145°C, inferred from analogous compounds) or silica gel chromatography is recommended .

Q. What are the natural sources of this compound, and how does its occurrence vary among plant species?

Answer: The compound is abundant in Pyrus communis (pear) flowers but rare in other Rosaceae species. It has also been reported in Eupomatiaceae, Nymphaeaceae, and Orchidaceae . Comparative metabolomic studies using HS-SPME-GC-MS across plant families can map its phylogenetic distribution .

Q. What key physicochemical properties are critical for experimental design involving this compound?

Answer:

  • Molecular weight: 146.18 g/mol
  • Boiling point: Estimated 139–145°C (based on structural analogs)
  • Stability: Store at room temperature in a sealed, dry environment to prevent hydrolysis .
  • LogP: ~1.2 (predicted), indicating moderate hydrophobicity .

Advanced Research Questions

Q. What role does this compound play in plant-pollinator interactions, and how can its ecological function be validated experimentally?

Answer: In pear flowers, it may act as a pollinator attractant. Field experiments comparing pollinator visitation rates in flowers with and without the compound (e.g., via RNAi silencing or synthetic supplementation) can test this hypothesis. Electrophysiological assays (e.g., electroantennography) on honeybees or moths can identify receptor-specific responses .

Q. What challenges exist in achieving enantioselective synthesis of this compound, and what strategies address them?

Answer: The compound has two stereocenters (2R,3R and 2S,3S configurations), complicating synthesis. Strategies include:

  • Chiral catalysts: Use of Sharpless asymmetric dihydroxylation or Jacobsen epoxidation.
  • Biocatalysis: Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .
  • Chiral pool synthesis: Starting from enantiopure hydroxy acids (e.g., L-isoleucine derivatives) .

Q. How can in silico tools predict the metabolic pathways of this compound in biological systems?

Answer: Databases like HMDB (Entry HMDB0000317) and PubChem provide insights into its catabolism. For example, hydrolysis to 2-hydroxy-3-methylpentanoic acid, followed by β-oxidation or incorporation into the tricarboxylic acid cycle. Tools like PISTACHIO and REAXYS predict enzyme interactions (e.g., esterases, dehydrogenases) .

Q. What contradictory findings exist regarding the ecological distribution of this compound, and how can they be reconciled?

Answer: While initially reported in non-Rosaceae families (e.g., Orchidaceae), its discovery in pear flowers challenges assumptions about its taxonomic specificity . Contradictions may stem from limited sampling or analytical sensitivity. Resolution requires:

  • Expanded phylogenomic sampling: Analyze volatiles across 50+ Rosaceae species.
  • Re-evaluation of historical data: Re-examine GC-MS libraries for misannotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.